molecular formula C16H30N2O3 B1394375 tert-Butyl 4-(hydroxymethyl)-[1,4'-bipiperidine]-1'-carboxylate CAS No. 1215788-48-9

tert-Butyl 4-(hydroxymethyl)-[1,4'-bipiperidine]-1'-carboxylate

Cat. No.: B1394375
CAS No.: 1215788-48-9
M. Wt: 298.42 g/mol
InChI Key: PXWJTWBTFUGALJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-(tert-Butoxycarbonyl)-1,4’-bipiperidine-4-methanol is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a bipiperidine structure. This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-(tert-Butoxycarbonyl)-1,4’-bipiperidine-4-methanol typically involves the protection of the amine group in bipiperidine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature, and the product is purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions: 1’-(tert-Butoxycarbonyl)-1,4’-bipiperidine-4-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of a carbonyl compound.

    Reduction: Regeneration of the hydroxyl group.

    Substitution: Formation of the free amine.

Scientific Research Applications

1’-(tert-Butoxycarbonyl)-1,4’-bipiperidine-4-methanol is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism by which 1’-(tert-Butoxycarbonyl)-1,4’-bipiperidine-4-methanol exerts its effects involves the protection of amine groups through the formation of a stable carbamate linkage. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of the amine group . This selective protection and deprotection are crucial in multi-step organic syntheses, particularly in peptide synthesis.

Comparison with Similar Compounds

  • 1-(tert-Butoxycarbonyl)-2-pyrrolidinone
  • N-Boc-hydroxylamine
  • N-Boc-propargylamine

Comparison: 1’-(tert-Butoxycarbonyl)-1,4’-bipiperidine-4-methanol is unique due to its bipiperidine structure, which provides additional steric hindrance and stability compared to simpler Boc-protected amines . This makes it particularly useful in the synthesis of complex molecules where selective protection is required.

Properties

IUPAC Name

tert-butyl 4-[4-(hydroxymethyl)piperidin-1-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3/c1-16(2,3)21-15(20)18-10-6-14(7-11-18)17-8-4-13(12-19)5-9-17/h13-14,19H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWJTWBTFUGALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(hydroxymethyl)-[1,4'-bipiperidine]-1'-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(hydroxymethyl)-[1,4'-bipiperidine]-1'-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-(hydroxymethyl)-[1,4'-bipiperidine]-1'-carboxylate
Reactant of Route 4
tert-Butyl 4-(hydroxymethyl)-[1,4'-bipiperidine]-1'-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-(hydroxymethyl)-[1,4'-bipiperidine]-1'-carboxylate
Reactant of Route 6
tert-Butyl 4-(hydroxymethyl)-[1,4'-bipiperidine]-1'-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.